molecular formula C7H9NO3 B6164063 methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans CAS No. 2649079-06-9

methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans

Cat. No. B6164063
CAS RN: 2649079-06-9
M. Wt: 155.2
InChI Key:
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Description

“Methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans” is likely a cyclobutane derivative, which means it contains a cyclobutane group - a ring of four carbon atoms. It also has an isocyanate group (-N=C=O), a carboxylate ester group (-COOCH3), and the “trans” indicates that these groups are likely on opposite sides of the cyclobutane ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the cyclobutane ring, followed by the addition of the isocyanate and carboxylate ester groups. This could potentially be achieved through a series of reactions including cyclization, nucleophilic substitution, and esterification .


Molecular Structure Analysis

The cyclobutane ring in the molecule is a cyclic alkane, and its conformation could be analyzed based on principles of stereochemistry . The presence of the isocyanate and ester groups will also influence the overall molecular structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The isocyanate group is known to participate in various reactions, often with nucleophiles . The ester group could undergo reactions such as hydrolysis, reduction, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups in the molecule. For example, the presence of polar groups like isocyanate and ester could impact the compound’s solubility, boiling point, and melting point .

Mechanism of Action

The mechanism of action would depend on how this compound is used. For example, if used as a drug, it would interact with biological molecules in the body .

Safety and Hazards

As with any chemical, safety and hazards would depend on various factors including the specific properties of the compound, how it’s handled, and in what quantities .

Future Directions

Future research could explore the potential applications of this compound in various fields such as medicine, materials science, etc. It would also be important to study its environmental impact and safety profile .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans involves the reaction of a cyclobutane derivative with an isocyanate reagent in the presence of a catalyst.", "Starting Materials": [ "Cyclobutane-1-carboxylic acid", "Methyl alcohol", "Thionyl chloride", "Triethylamine", "Methylamine", "Sodium hydride", "Diethyl ether", "Toluene", "Isocyanate reagent" ], "Reaction": [ "Cyclobutane-1-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride in the presence of triethylamine.", "The resulting acid chloride is then reacted with methyl alcohol to form the corresponding ester, methyl cyclobutane-1-carboxylate.", "Methyl cyclobutane-1-carboxylate is then treated with sodium hydride in diethyl ether to form the corresponding cyclobutane carboxylate anion.", "The cyclobutane carboxylate anion is then reacted with the isocyanate reagent in toluene to form the desired product, methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans." ] }

CAS RN

2649079-06-9

Product Name

methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans

Molecular Formula

C7H9NO3

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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